molecular formula C24H21BrN2OS2 B11987273 3-(4-bromophenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(4-bromophenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11987273
M. Wt: 497.5 g/mol
InChI Key: YNDZWBSMBBWXDC-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H21BrN2OS2 and its molecular weight is 497.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-bromophenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-bromophenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H21BrN2OS2

Molecular Weight

497.5 g/mol

IUPAC Name

3-(4-bromophenyl)-2-[(2-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H21BrN2OS2/c1-15-6-2-3-7-16(15)14-29-24-26-22-21(19-8-4-5-9-20(19)30-22)23(28)27(24)18-12-10-17(25)11-13-18/h2-3,6-7,10-13H,4-5,8-9,14H2,1H3

InChI Key

YNDZWBSMBBWXDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Br

Origin of Product

United States

Biological Activity

The compound 3-(4-bromophenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one , with CAS Number 498546-94-4, belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure

The chemical structure of the compound is crucial for understanding its biological activity. The presence of a bromophenyl group and a sulfanyl moiety contributes to its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Anticancer Activity : Many derivatives of benzothienopyrimidine have shown promise as anticancer agents. The structural features of this compound suggest potential activity against various cancer cell lines.
  • Antimicrobial Properties : Compounds containing sulfur and aromatic rings often exhibit antimicrobial properties. Preliminary studies may indicate its effectiveness against certain bacterial strains.
  • Cytotoxicity : The cytotoxic effects of similar compounds have been documented, suggesting this compound may also induce cell death in cancerous cells.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluating the cytotoxic effects of various benzothienopyrimidine derivatives indicated that modifications to the aromatic systems can enhance potency against cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 values for some derivatives were reported to be lower than 2 μg/mL, indicating significant cytotoxicity .
  • Antimicrobial Activity :
    • Compounds with sulfanyl groups have been noted for their antibacterial properties. A comparative study showed that similar compounds exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .
  • Mechanisms of Action :
    • The mechanism by which benzothienopyrimidine derivatives exert their effects often involves the inhibition of key enzymes or pathways in cancer cells. For instance, some studies suggest that these compounds may inhibit DNA topoisomerase I, leading to apoptosis in malignant cells .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity against MCF-7 cells
AntimicrobialEffective against various bacterial strains
MechanismInhibition of DNA topoisomerase I

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